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Executive Summary
Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active

metabolite of the prodrug camostat mesylate.[1][2] It functions as a broad-spectrum serine

protease inhibitor, which has garnered significant interest for its therapeutic potential,

particularly in inhibiting viral entry.[3] This document provides a detailed overview of its

mechanism of action, focusing on the covalent inhibition of key target enzymes like

Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial

reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme

complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics,

relevant experimental protocols, and the application of this mechanism in antiviral strategies.

Introduction to Foy 251 (GBPA) and its Metabolism
Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic

pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases

in the plasma and tissues into its pharmacologically active form, Foy 251 (GBPA).[2][8][6] Foy
251 is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6]

Due to this rapid conversion, Foy 251 is considered the primary driver of the therapeutic effects

observed in vivo.[6][9]
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Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive

forms.

The Covalent Inhibition Mechanism
Foy 251 inhibits serine proteases through a well-defined covalent mechanism. This process

targets the highly conserved catalytic triad (Serine-Histidine-Aspartate) found in the active site

of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and

prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, Foy 251 reversibly binds to the

active site of the target serine protease, such as TMPRSS2.[6] The guanidinium group of the

inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent

Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant Ki.[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic

Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl

carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of

the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4]

[5] This step involves the hydrolysis of Foy 251 and creates a long-lived covalent bond

between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While

highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8239543/
https://pubmed.ncbi.nlm.nih.gov/34160253/
https://pubmed.ncbi.nlm.nih.gov/34160253/
https://www.biorxiv.org/content/10.1101/2020.07.21.214098v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8906443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8906443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9047529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9047529/
https://clinicaltrials.eu/drug/camostat-mesilate/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-camostat-mesilate
https://www.researchgate.net/publication/359911383_Semi-Mechanistic_Pharmacokinetic-Pharmacodynamic_Model_of_Camostat_Mesylate-Predicted_Efficacy_against_SARS-CoV-2_in_COVID-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862169/
https://www.researchgate.net/publication/343480057_Camostat_mesylate_inhibits_SARS-CoV-2_activation_by_TMPRSS2-related_proteases_and_its_metabolite_GBPA_exerts_antiviral_activity
https://journals.asm.org/doi/10.1128/jvi.00861-21
https://www.benchchem.com/product/b021791#foy-251-covalent-inhibition-mechanism
https://www.benchchem.com/product/b021791#foy-251-covalent-inhibition-mechanism
https://www.benchchem.com/product/b021791#foy-251-covalent-inhibition-mechanism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

